Methyl 4-(5-formylfuran-2-yl)benzoate
Description
Significance of Furanics as Bio-Derived Resources in Sustainable Chemistry
In the global shift away from fossil fuels toward renewable resources, furanic compounds, or "furanics," have emerged as key players in sustainable chemistry. rsc.org Many furan (B31954) derivatives can be sourced directly from biomass, such as agricultural waste, making them an eco-friendly alternative to petrochemicals. patsnap.com The conversion of lignocellulosic biomass into platform chemicals like 5-hydroxymethylfurfural (B1680220) (HMF) and furfural (B47365) is a foundational aspect of modern biorefineries. rsc.orgmdpi.com
These bio-derived platform molecules serve as economical starting materials for a vast array of chemicals, including monomers for sustainable polymers like polyethylene (B3416737) furanoate (PEF), which exhibits excellent properties for applications such as packaging. patsnap.comrsc.org The use of biomass as a feedstock aligns with the principles of green chemistry, aiming to reduce environmental impact and foster a circular economy. rsc.org The development of furan-based materials is a significant step toward creating sustainable alternatives to traditional plastics and other petroleum-derived products. numberanalytics.com
Table 1: Key Bio-Derived Furan Platform Chemicals
| Compound Name | Source | Key Application Areas |
|---|---|---|
| 5-Hydroxymethylfurfural (HMF) | Dehydration of hexose (B10828440) sugars (from biomass) | Precursor to fuels, polymers (e.g., PEF), and fine chemicals. rsc.orgmdpi.com |
| Furfural | Dehydration of pentose (B10789219) sugars (from biomass) | Production of furfuryl alcohol, resins, solvents, and other chemicals. numberanalytics.comrsc.org |
| 2,5-Furandicarboxylic acid (FDCA) | Oxidation of HMF | Monomer for bio-based polyesters (e.g., PEF). patsnap.commdpi.com |
| 2,5-Bis(hydroxymethyl)furan (BHMF) | Reduction of HMF | Monomer for polyesters and polyurethanes. mdpi.com |
Role of Furan Derivatives in Contemporary Organic Synthesis
Furan derivatives are indispensable tools in modern organic synthesis due to their structural versatility and reactivity. numberanalytics.com They serve as fundamental building blocks for the synthesis of a wide range of complex molecules, from natural products like terpenoids and alkaloids to specialty materials. numberanalytics.comnih.gov The furan ring can undergo numerous transformations, including electrophilic substitution and cycloaddition reactions, allowing chemists to construct intricate molecular architectures. numberanalytics.com
In the pharmaceutical and agrochemical industries, the furan motif is a common feature in many bioactive molecules. ijsrst.comnumberanalytics.com For instance, the antibiotic furazolidone (B1674277) contains a furan ring, and its inclusion in drug candidates can improve pharmacological properties such as biological activity and metabolic stability. numberanalytics.com Furthermore, furan-based monomers are crucial in polymer chemistry for creating advanced materials with unique characteristics like high thermal stability and chemical resistance. ijsrst.comnumberanalytics.com
Overview of Advanced Synthetic Methodologies for Furan Functionalization
The development of efficient methods to synthesize and functionalize the furan ring is a dynamic area of research. While simple furans can be readily functionalized at the C2 and C5 positions, the regioselective synthesis of highly substituted furans presents a greater challenge. nih.gov Modern synthetic chemistry has produced a variety of sophisticated techniques to address this.
Advanced methodologies include:
Metal-Catalyzed Reactions: Palladium, gold, and copper catalysts are widely used to facilitate the construction of the furan ring and introduce functional groups. nih.govorganic-chemistry.org These methods often allow for mild reaction conditions and tolerate a diverse range of functional groups. organic-chemistry.org For example, palladium catalysis can be used for the efficient synthesis of 2,5-disubstituted furans from enyne acetates. organic-chemistry.org
Cycloaddition Reactions: The Diels-Alder reaction, a type of [4+2] cycloaddition, is a powerful tool for converting furanics into versatile six-membered ring systems, which can then be transformed into valuable aromatic compounds. nih.govacs.org This approach is central to converting bio-derived furans into chemical commodities. nih.gov
One-Pot Syntheses: Domino and cascade reactions that form multiple chemical bonds in a single operation have been developed for the efficient construction of polysubstituted furans from simple starting materials. organic-chemistry.orgacs.org These processes are highly atom-efficient and simplify synthetic procedures.
Contextualizing Methyl 4-(5-formylfuran-2-yl)benzoate within Furan Chemical Space
This compound is a disubstituted furan derivative that exemplifies the convergence of bio-derived chemistry and functional molecule synthesis. Its structure is notable for several key features: a central furan ring, an aldehyde group (formyl) at the 5-position, and a methyl benzoate (B1203000) group at the 2-position. This specific arrangement of functional groups makes it a molecule of significant interest in chemical research.
The furan core suggests a potential origin from renewable platform chemicals like HMF, which contains both a formyl and a hydroxymethyl group. The formyl group is a versatile chemical handle for further reactions, such as condensations and oxidations, while the benzoate moiety introduces aromatic properties and potential for applications in materials science or as a precursor to more complex pharmaceutical structures.
The compound sits (B43327) within a class of bifunctional molecules where the furan acts as a rigid scaffold connecting two different functionalities. This design is common in the development of liquid crystals, polymers, and bioactive agents. The existence of structurally similar compounds, such as Methyl 4-(5-formyl-2-thienyl)benzoate (where the furan's oxygen is replaced by sulfur), highlights the modular approach chemists use to fine-tune molecular properties by exchanging heterocyclic cores. nih.gov The availability of this compound from chemical suppliers indicates its utility as a building block in research and development. avantorsciences.comcalpaclab.com
Table 2: Chemical Identifiers for this compound
| Identifier | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 53355-29-6 chemsrc.com |
| Molecular Formula | C13H10O4 |
| Molecular Weight | 230.22 g/mol |
| Key Structural Features | 2,5-disubstituted furan, Aldehyde group, Methyl ester group |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-(5-formylfuran-2-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O4/c1-16-13(15)10-4-2-9(3-5-10)12-7-6-11(8-14)17-12/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHCPIIVQUDGETN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60366255 | |
| Record name | Methyl 4-(5-formylfuran-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53355-29-6 | |
| Record name | Methyl 4-(5-formylfuran-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Reaction Pathways for Methyl 4 5 Formylfuran 2 Yl Benzoate
Esterification Reactions in Furan (B31954) Chemistry
Esterification is a crucial step in the synthesis of furan-based compounds like Methyl 4-(5-formylfuran-2-yl)benzoate. This can be achieved either by forming the ester from a corresponding carboxylic acid or by modifying an existing ester.
Direct Esterification Approaches with Furanic Acids
Direct esterification involves the reaction of a carboxylic acid with an alcohol, typically in the presence of an acid catalyst. In the context of synthesizing the target molecule, a plausible precursor would be 4-(5-formylfuran-2-yl)benzoic acid.
The general mechanism for acid-catalyzed esterification involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester.
For furan-containing carboxylic acids, conventional esterification methods can sometimes be challenging due to the low solubility of the starting acids. To overcome this, specific reagents can be employed. For instance, the use of trimethylsilyl (B98337) chloride (TMSCl) in methanol (B129727) has been shown to be an effective method for the esterification of furan-2,5-dicarboxylic acid, yielding the corresponding dimethyl ester in good yield. Another approach involves using carbon dioxide in the atmosphere as a self-generating acid catalyst for the esterification of 2,5-furandicarboxylic acid (FDCA) with an alcohol under near-critical or supercritical conditions.
| Catalyst/Reagent | Substrate Example | Conditions | Yield | Reference |
| Toluene-4-sulfonic acid | Furan-2,5-dicarboxylic acid | Low solubility, failed | - | |
| Trimethylsilyl chloride (TMSCl) | Furan-2,5-dicarboxylic acid | Methanol, reflux | 82% | |
| Carbon Dioxide (self-generating catalyst) | 2,5-Furandicarboxylic acid (FDCA) | 150°C - 250°C, 400-3000 psi | >50% (diester) |
Transesterification Methodologies
Transesterification is the process of converting one ester into another by reacting it with an alcohol. This method is particularly useful when the desired ester is difficult to obtain by direct esterification. The reaction can be catalyzed by either an acid or a base.
In a base-catalyzed transesterification, an alkoxide attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses, eliminating the original alkoxy group. This method has been applied to the synthesis of furan esters. For example, furfuryl esters can be prepared through the transesterification of an alkyl ester with furfuryl alcohol in the presence of potassium carbonate. This process can be driven to completion by using a large excess of the desired alcohol.
Acid-catalyzed transesterification follows a mechanism similar to direct esterification, involving protonation, nucleophilic attack, and elimination steps. Transesterification can also occur in a two-step process where a furan dicarboxylic acid is first esterified with one alcohol, and the resulting ester mixture is then reacted with a second alcohol to produce a different ester mixture.
| Catalyst | Reactants | Product Example | Conditions | Yield | Reference |
| Potassium Carbonate | Alkyl ester + Furfuryl alcohol | Furfuryl ester | 25°C - 60°C | - | |
| Potassium Carbonate | Ethyl acetate (B1210297) + Tetrahydrofurfuryl alcohol | Tetrahydrofurfuryl acetate | 50°C, 3 hrs | 92% | |
| Base Catalyst | Methyl thionoester + Alcohol | Transesterified thionoester | - | Good |
Chemo- and Regioselective Esterification Techniques
Chemo- and regioselectivity are critical when dealing with multifunctional molecules. In the synthesis of this compound, if starting from a molecule with multiple reactive sites, the esterification must be directed to the correct position without affecting other functional groups, such as the formyl group.
While the provided search results focus more on the regioselectivity of other reactions like C-H activation and cyclization to form substituted furans, the principles can be applied to esterification. For instance, the selective esterification of one carboxylic acid group in a dicarboxylic furan derivative can be achieved by controlling reaction conditions. At lower temperatures (e.g., <190°C), the formation of monoesters is more prevalent during the esterification of FDCA, whereas higher temperatures favor diester formation.
The choice of catalyst and reaction conditions plays a pivotal role in achieving selectivity. Protecting groups can also be employed to temporarily block other reactive sites, such as the aldehyde, allowing the esterification to proceed selectively, followed by deprotection.
Formylation of Furan Systems
Formylation, the introduction of a formyl group (-CHO), is the second key transformation required for the synthesis of this compound. This would typically be performed on a precursor like methyl 4-(furan-2-yl)benzoate. Furan is an electron-rich aromatic heterocycle and readily undergoes electrophilic substitution reactions like formylation.
Vilsmeier-Haack Formylation in Furan Chemistry
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. The reaction employs a Vilsmeier reagent, which is an electrophilic iminium salt, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).
The mechanism involves the attack of the electron-rich furan ring on the electrophilic Vilsmeier reagent, forming a chloroiminium intermediate. This intermediate is then hydrolyzed during the workup to yield the corresponding aldehyde. Furan-2-carboxaldehydes can be prepared in nearly quantitative yields using this method. The reaction is an electrophilic aromatic substitution, and for furan, the substitution preferentially occurs at the C2 position due to the higher electron density.
| Reagents | Substrate | Key Features | Reference |
| DMF, POCl₃ | Furan | Near quantitative yield of furan-2-carboxaldehyde | |
| DMF, POCl₃ | Electron-rich arenes/heterocycles | Forms chloroiminium salt (Vilsmeier reagent) as electrophile | |
| DMF, POCl₃ | Pyrrole | Formylation at the more electron-rich 2-position |
Gattermann-Koch Formylation on Furan Substrates
The Gattermann-Koch reaction is another method for formylating aromatic compounds, which traditionally uses carbon monoxide (CO) and hydrochloric acid (HCl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The reactive electrophile is believed to be the formyl cation, [HCO]⁺.
However, the classic Gattermann-Koch reaction is generally not applicable to phenol (B47542), phenol ether, and many heterocyclic substrates, including furan. A modification, known as the Gattermann reaction, uses hydrogen cyanide (HCN) and HCl. To avoid the use of highly toxic HCN, zinc cyanide (Zn(CN)₂) can be used to generate HCN in situ. For furan substrates, which can be sensitive to strong Lewis acids like AlCl₃, milder catalysts such as tin(IV) chloride (SnCl₄) may be used.
| Reaction | Reagents | Substrate Applicability | Reference |
| Gattermann-Koch | CO, HCl, AlCl₃/CuCl | Mostly restricted to alkylbenzenes; not applicable to phenols, phenol ethers, or furan | |
| Gattermann | HCN, HCl, Lewis Acid (e.g., AlCl₃) | Phenols, phenolic ethers, heterocycles (e.g., pyrroles, indoles) | |
| Gattermann (Adams Mod.) | Zn(CN)₂, HCl | Safer alternative to HCN for formylating various aromatics | |
| Gattermann (on Furan) | HCN/HCl, SnCl₄ | Furan can be formylated using a milder Lewis acid to avoid ring decomposition |
Selective Formylation at the 5-Position of the Furan Ring
The introduction of a formyl (-CHO) group at the C5 position of a 2-substituted furan ring is a crucial step in the synthesis of this compound. The most common and effective method for this transformation is the Vilsmeier-Haack reaction. wikipedia.org This reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). researchgate.netchemistrysteps.com
The Vilsmeier reagent, a chloroiminium salt, is a mild electrophile that reacts preferentially with electron-rich aromatic systems like furan. chemistrysteps.comorganic-chemistry.org For a substrate such as methyl 4-(furan-2-yl)benzoate, the furan ring is activated towards electrophilic substitution. The reaction proceeds via the attack of the furan's C5 position on the Vilsmeier reagent, forming an iminium ion intermediate. wikipedia.org Subsequent hydrolysis during the reaction workup yields the desired 5-formyl derivative. wikipedia.org The Vilsmeier-Haack reaction is renowned for its high regioselectivity and can provide near-quantitative yields for the formylation of simple furans. researchgate.net
Table 1: Key Features of Vilsmeier-Haack Formylation
| Feature | Description |
|---|---|
| Reagents | N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃) |
| Active Electrophile | Chloroiminium ion (Vilsmeier reagent) |
| Substrate Type | Electron-rich arenes and heterocycles (e.g., furan, pyrrole, activated benzenes) chemistrysteps.comorganic-chemistry.orgnih.gov |
| Key Advantage | High regioselectivity for the most electron-rich position, typically mild conditions. |
| Mechanism Step 1 | Formation of the Vilsmeier reagent from DMF and POCl₃. chemistrysteps.com |
| Mechanism Step 2 | Electrophilic attack by the furan ring on the Vilsmeier reagent. wikipedia.org |
| Mechanism Step 3 | Hydrolysis of the resulting iminium salt to yield the aldehyde. wikipedia.org |
Arylation Reactions Leading to Furan-Aryl Linkages
The formation of the carbon-carbon bond between the furan ring and the phenyl group is a cornerstone of the synthesis. This can be achieved through several modern cross-coupling methodologies.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds. nih.govrsc.org This palladium-catalyzed reaction typically couples an organoboron compound with an organohalide. libretexts.org For the synthesis of this compound, two convergent pathways are viable:
Coupling of a 5-formylfuran-2-boronic acid (or its ester) with methyl 4-halobenzoate (e.g., methyl 4-bromobenzoate).
Coupling of a furan-2-boronic acid with methyl 4-bromo-3-formylbenzoate, although the former is more common.
The catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the final product and regenerate the palladium(0) catalyst. youtube.com The reaction is valued for its tolerance of a wide range of functional groups, the commercial availability of many boronic acids, and the low toxicity of the boron-containing byproducts. nih.gov Efficient protocols have been developed for the coupling of furanboronic acids with aryl chlorides, often using aqueous solvents which can inhibit side reactions. acs.org
Table 2: Suzuki-Miyaura Reaction Parameters
| Component | Example | Role |
|---|---|---|
| Catalyst | Palladium complexes, e.g., Pd(PPh₃)₄, PdCl₂(dppf) | Facilitates the cross-coupling cycle. youtube.com |
| Ligand | Phosphines (e.g., PPh₃, dppf) | Stabilizes the palladium center and influences reactivity. |
| Organoboron Reagent | 5-Formylfuran-2-boronic acid | Source of the furan moiety. |
| Organohalide | Methyl 4-bromobenzoate | Source of the benzoate (B1203000) moiety. |
| Base | Na₂CO₃, K₂CO₃, K₃PO₄ | Activates the organoboron species for transmetalation. |
| Solvent | Toluene, Dioxane, aq. n-Butanol acs.org | Medium for the reaction. |
Copper-Catalyzed C-C and C-X Bond Formations
Copper-catalyzed reactions offer a cost-effective alternative to palladium for certain C-C and C-X (where X is a heteroatom) bond formations. mdpi.com The Ullmann reaction, a classical example, traditionally involves the copper-promoted coupling of aryl halides. Modern advancements have led to milder and more versatile copper-catalyzed cross-coupling protocols.
In the context of synthesizing furan-aryl structures, a copper catalyst could facilitate the coupling of a furan-based organometallic reagent with an aryl halide. For instance, an organocopper species derived from a 2-lithiated or 2-magnesiated furan derivative could react with methyl 4-iodobenzoate. While less common than Suzuki coupling for this specific transformation, copper-catalyzed methods are highly effective for other furan syntheses, such as the regioselective synthesis of 2,5-disubstituted furans from haloalkynes and water, which proceeds through a sequential coupling and hydration reaction catalyzed by Cu(I). acs.org The mechanism of copper-catalyzed arylations can be complex, sometimes involving oxidative addition to a Cu(I) species. acs.org
Friedel-Crafts Type Arylation with Furan Derivatives
The Friedel-Crafts reaction is a classic method for C-C bond formation via electrophilic aromatic substitution. However, its application to sensitive substrates like furan presents challenges. stackexchange.com Furan is prone to polymerization under the strong Lewis acidic conditions (e.g., AlCl₃) of traditional Friedel-Crafts reactions. stackexchange.com
Milder catalysts, such as boron trifluoride (BF₃), have been found to be more suitable for the acylation of furans. stackexchange.com A direct Friedel-Crafts arylation of a furan ring with an aryl halide is generally not feasible. Instead, a related approach involves the reaction of a furan derivative with a highly reactive electrophile. For example, some syntheses involve the reaction of 2-furoic acid with substituted benzenes in the presence of aluminum chloride to form naphthoic acid derivatives, demonstrating a type of condensation and cyclization sequence. uni.edu More modern approaches might involve the arylation of furan using aryl diazonium salts, which can proceed through a radical-mediated pathway. researchgate.netresearchgate.net However, for a target like this compound, the cross-coupling reactions described previously offer superior control and efficiency.
Integrated Synthetic Sequences for Convergent Synthesis
Convergent syntheses, where different fragments of a target molecule are prepared separately before being joined, are often more efficient for complex targets. This principle is applied through one-pot multi-component reactions.
One-Pot Multi-Component Reaction Approaches
One-pot reactions, where multiple reaction steps are performed in the same vessel without isolating intermediates, improve efficiency by reducing waste and saving time. Several one-pot methods for synthesizing highly substituted furans have been developed. researchgate.net
For example, a one-pot synthesis of 2,5-disubstituted furans has been reported starting from γ-ketoacids. researchgate.net Another strategy involves a copper(I)-catalyzed one-pot procedure that converts haloalkynes into 2,5-disubstituted furans. acs.org A more complex approach describes a formal [3+2] cycloaddition to produce tetrasubstituted furans in a two-step, one-pot sequence. acs.org
While a specific one-pot synthesis for this compound is not prominently reported, a hypothetical sequence could involve the in-situ generation of a furan ring from acyclic precursors followed by a sequential arylation and formylation in the same reaction vessel. Such a process would represent a highly advanced and efficient route to the target compound.
Tandem Reaction Sequences (e.g., Acyl Migration/Cycloaddition/Aromatization)
Tandem reactions, or cascade reactions, offer an efficient approach to complex molecules from simpler starting materials in a single synthetic operation, minimizing waste and improving atom economy. A notable strategy for the synthesis of substituted furans involves a tandem sequence of 1,2-acyloxy migration, intramolecular [3+2] cycloaddition, and subsequent aromatization. nih.govresearchgate.net This methodology provides a powerful route to highly functionalized furans with broad substrate scope and excellent chemoselectivity. nih.gov
The general mechanism for this tandem reaction is outlined below:
1,2-Acyloxy Migration: The sequence typically starts with an enol ether-tethered propargylic ester. In the presence of a suitable catalyst, often a gold(I) or silver(I) complex, the acyl group on the propargylic oxygen migrates to the adjacent carbon atom. researchgate.net This migration generates a key allene (B1206475) intermediate.
Intramolecular [3+2] Cycloaddition: The newly formed allene undergoes an intramolecular [3+2] cycloaddition with the tethered enol ether. This step forms a dihydrofuran intermediate. The isolation of these dihydrofuran intermediates in some cases has provided valuable insight into the cycloisomerization process. researchgate.net
Aromatization: The dihydrofuran intermediate then undergoes aromatization, typically through the elimination of a small molecule (like an alcohol), to yield the stable, substituted furan ring.
This tandem strategy is notable for its excellent tolerance of various functional groups. nih.gov For the specific synthesis of this compound, a hypothetical precursor could be designed to incorporate the necessary functionalities that, after the tandem sequence, would yield the target molecule.
| Reaction Step | Description | Key Intermediates | Catalyst Example |
| 1,2-Acyloxy Migration | Transfer of the acyl group from the oxygen to the adjacent carbon of the alkyne. | Allene | Gold(I) or Silver(I) complexes researchgate.net |
| [3+2] Cycloaddition | Intramolecular reaction between the allene and the enol ether. | Dihydrofuran | - |
| Aromatization | Elimination of a leaving group to form the aromatic furan ring. | Furan | - |
This approach represents a highly efficient method for constructing the core furan structure of the target compound, potentially from linearly arranged precursors in a single, atom-economical step. nih.govdoaj.org
Protecting Group Strategies for Selective Functionalization
In the synthesis of complex molecules with multiple reactive sites, such as this compound, protecting groups are essential tools. jocpr.comnumberanalytics.com They temporarily mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. bham.ac.uk The choice of a protecting group is critical and depends on its stability to various reaction conditions and the ease of its selective removal. jocpr.com
For this compound, the aldehyde (formyl) group is particularly reactive and may need protection during synthetic transformations involving the methyl ester or the aromatic rings.
Acetalization of the Formyl Group: A common and effective strategy for protecting aldehydes is their conversion to acetals. acs.org This is typically achieved by reacting the aldehyde with an alcohol or a diol in the presence of an acid catalyst.
Reaction: The formyl group reacts with an alcohol (e.g., methanol, ethanol) or a diol (e.g., ethylene (B1197577) glycol) to form a dimethyl acetal (B89532), diethyl acetal, or a cyclic acetal (1,3-dioxolane), respectively.
Stability: Acetals are stable under neutral, basic, and many reductive conditions, thus protecting the aldehyde functionality during reactions such as ester hydrolysis (saponification) or nucleophilic additions to the ester group.
Deprotection: The aldehyde can be easily regenerated by acid-catalyzed hydrolysis.
The use of protecting groups is particularly relevant when considering the synthesis of derivatives of this compound or its incorporation into larger, more complex structures. An orthogonal protecting group strategy, where different protecting groups can be removed under distinct conditions, allows for the selective manipulation of various functional groups within the molecule. jocpr.combham.ac.uk For instance, if the methyl ester were to be selectively hydrolyzed in the presence of other sensitive groups, the formyl group would first be protected as an acetal.
| Functional Group | Protecting Group | Protection Reagent | Deprotection Condition | Rationale |
| Aldehyde (Formyl) | Acetal (e.g., 1,3-dioxolane) | Ethylene glycol, acid catalyst | Aqueous acid | Protects against nucleophiles and bases. acs.org |
| Ester (Methyl) | - | - | - | Generally more stable than the aldehyde. |
This strategic use of protection and deprotection steps is fundamental in the multi-step synthesis of complex furan-containing compounds, ensuring high yields and chemoselectivity. researchgate.net
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Organic Molecules
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR can provide detailed information about the chemical environment of individual atoms and their connectivity.
One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for determining the primary structure of Methyl 4-(5-formylfuran-2-yl)benzoate.
The ¹H NMR spectrum would reveal distinct signals for each type of proton in the molecule. The aldehydic proton is expected to appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group. The protons of the furan (B31954) ring, being part of an electron-rich aromatic system, would likely resonate between δ 6.0 and 7.5 ppm, showing characteristic doublet or doublet of doublets splitting patterns depending on their coupling with adjacent protons. The protons on the benzene (B151609) ring would also appear in the aromatic region, likely between δ 7.0 and 8.5 ppm, with their chemical shifts and splitting patterns influenced by the electron-withdrawing ester group and the furan substituent. The methyl protons of the ester group would be observed as a sharp singlet in the upfield region, typically around δ 3.9 ppm.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the aldehyde is expected to have a chemical shift in the range of δ 175-185 ppm. The carbonyl carbon of the ester group would resonate at a slightly lower chemical shift, typically between δ 160 and 170 ppm. The carbons of the furan and benzene rings would appear in the aromatic region (δ 110-160 ppm), with their specific chemical shifts indicating their electronic environment. The methyl carbon of the ester group would be found in the upfield region, around δ 50-60 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aldehyde CHO | 9.5 - 10.5 | 175 - 185 |
| Furan CH | 6.0 - 7.5 | 110 - 155 |
| Benzene CH | 7.0 - 8.5 | 120 - 140 |
| Ester COOCH₃ | 3.9 | 50 - 60 |
| Ester C=O | - | 160 - 170 |
| Aromatic C-O (Furan) | - | 150 - 160 |
| Aromatic C-C (ipso) | - | 130 - 150 |
Note: These are predicted values based on known chemical shift ranges for similar functional groups and structures. Actual experimental values may vary.
Two-dimensional NMR experiments are essential for unambiguously assigning the signals from 1D NMR and establishing the connectivity between atoms.
COSY (Correlation Spectroscopy) would reveal proton-proton couplings within the same spin system, helping to trace the connectivity of protons on the furan and benzene rings.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon, allowing for the definitive assignment of carbon resonances.
HMBC (Heteronuclear Multiple Bond Correlation) is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. This would confirm the connectivity between the furan and benzene rings, as well as the positions of the aldehyde and ester groups.
DOSY is a powerful NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients. For a pure sample of this compound, DOSY would show all proton signals aligning at the same diffusion coefficient, confirming the presence of a single molecular entity. In the context of studying its interactions with other molecules, DOSY could be used to investigate the formation of supramolecular structures or aggregates.
While solution-state NMR provides information about the molecule's structure in a solvated state, solid-state NMR (ssNMR) can characterize its structure in the crystalline form. This is particularly important for understanding polymorphism and the effects of crystal packing on the molecular conformation. ssNMR could reveal differences in the chemical shifts and line widths compared to the solution state, providing insights into the solid-state structure.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the presence of specific functional groups.
The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the carbonyl stretching vibrations. The aldehyde C=O stretch is expected around 1680-1700 cm⁻¹, while the ester C=O stretch would likely appear at a higher frequency, around 1710-1730 cm⁻¹. The C-H stretching of the aldehyde proton would be visible around 2720 and 2820 cm⁻¹. Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region, and the C-O stretching of the furan ring and the ester group would be found in the 1000-1300 cm⁻¹ region.
The Raman spectrum would also show the characteristic carbonyl and aromatic stretching vibrations, often providing complementary information to the IR spectrum, particularly for the symmetric vibrations of the aromatic rings.
Table 2: Expected Vibrational Frequencies for this compound
| Functional Group | Expected IR Absorption (cm⁻¹) |
| Aldehyde C-H Stretch | 2720, 2820 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch (Methyl) | 2850 - 2960 |
| Ester C=O Stretch | 1710 - 1730 |
| Aldehyde C=O Stretch | 1680 - 1700 |
| Aromatic C=C Stretch | 1450 - 1600 |
| C-O Stretch (Ester and Furan) | 1000 - 1300 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₃H₁₀O₄), the molecular weight is 230.22 g/mol .
In an Electron Ionization (EI) mass spectrum , the molecular ion peak [M]⁺• would be observed at m/z 230. Key fragmentation pathways would likely involve the loss of the methoxy (B1213986) group (-OCH₃) to give a peak at m/z 199, or the loss of the formyl group (-CHO) to give a peak at m/z 201. Further fragmentation of the aromatic rings would lead to a complex pattern of smaller ions.
High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming the elemental composition of the compound with high accuracy.
X-ray Crystallography for Solid-State Structural Determination
A thorough search of scientific databases and literature reveals that a definitive single-crystal X-ray crystallographic analysis for this compound has not been publicly reported. Consequently, detailed experimental data regarding its solid-state structure, including crystal system, space group, unit cell dimensions, and specific intramolecular bond lengths and angles, are not available.
For illustrative purposes, crystallographic studies of related benzoate (B1203000) derivatives have been reported, offering insights into the potential solid-state conformations of similar molecules. For instance, the crystal structure of methyl (E)-4-[2-(8-hydroxyquinolin-2-yl)vinyl]benzoate was determined, revealing an E conformation about the C=C bond and the formation of inversion dimers in the crystal lattice. Another study on methyl 2-[(2-methylphenoxy)methyl]benzoate showed that the molecule is essentially planar. However, without a dedicated crystallographic study of this compound, any direct comparison or extrapolation of structural parameters remains speculative.
The acquisition of single crystals of this compound would be the foundational step to enable its structural elucidation by X-ray diffraction. This process typically involves the slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. Once suitable crystals are obtained, X-ray diffraction analysis would provide precise atomic coordinates, from which a definitive three-dimensional model of the molecule can be constructed. This would confirm the planarity of the furan and benzene rings and determine the torsion angle between them, as well as confirm the conformation of the methyl ester and formyl groups.
Below is a hypothetical table outlining the type of data that would be obtained from such an analysis.
Interactive Table: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| a (Å) | e.g., 5.8 |
| b (Å) | e.g., 15.2 |
| c (Å) | e.g., 7.1 |
| α (°) | 90 |
| β (°) | e.g., 105.3 |
| γ (°) | 90 |
| Volume (ų) | e.g., 602.1 |
| Z | 4 |
| Calculated Density (g/cm³) | e.g., 1.275 |
| R-factor | e.g., < 0.05 |
Reactivity and Transformational Chemistry of Methyl 4 5 Formylfuran 2 Yl Benzoate
Reactions Involving the Furan (B31954) Moiety
The furan ring in Methyl 4-(5-formylfuran-2-yl)benzoate is an electron-rich aromatic system, which predisposes it to certain characteristic reactions. However, the presence of electron-withdrawing formyl and methyl benzoate (B1203000) groups significantly modulates its reactivity.
Electrophilic Aromatic Substitution on the Furan Ring
Furan typically undergoes electrophilic aromatic substitution at the C2 and C5 positions, which are the most electron-rich. In this compound, these positions are already substituted. The remaining C3 and C4 positions are less reactive. The electron-withdrawing nature of both the formyl group at C5 and the benzoate group at C2 deactivates the furan ring towards electrophilic attack, making such reactions challenging compared to unsubstituted furan.
Common electrophilic substitution reactions like nitration, halogenation, and Friedel-Crafts acylation, which proceed readily with furan itself, would require harsh conditions for this compound, often leading to decomposition or low yields. The deactivating effect of the substituents decreases the nucleophilicity of the furan ring, thus slowing down the rate-determining step of electrophilic attack.
Diels-Alder Cycloadditions with the Furan Diene
The furan ring can act as a diene in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. This reaction is a powerful tool for the synthesis of six-membered rings and is a key transformation for furanic compounds.
The reactivity of the furan diene in a Diels-Alder reaction is governed by the energy gap between its Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. Electron-donating groups on the furan ring raise the HOMO energy, leading to a smaller HOMO-LUMO gap and a faster reaction rate. Conversely, electron-withdrawing groups, such as the formyl and methyl benzoate groups in this compound, lower the HOMO energy of the furan. This increases the HOMO-LUMO gap with typical electron-poor dienophiles (e.g., maleimides, maleic anhydride), thereby decreasing the reaction rate. Consequently, this compound is considered a relatively unreactive diene in Diels-Alder reactions under standard conditions.
Computational studies on substituted furans have quantified these effects. For instance, the presence of a formyl group is known to make the Diels-Alder reaction with maleimide (B117702) significantly slower compared to furan itself. The combination of both a formyl and a benzoate group, both being electron-withdrawing, further exacerbates this deactivation.
| Substituent on Furan Ring | Electronic Nature | Effect on Furan HOMO Energy | Predicted Reaction Rate |
|---|---|---|---|
| -CH₃ (methyl) | Electron-donating | Increases | Increases |
| -H (unsubstituted) | Neutral | Reference | Reference |
| -CHO (formyl) | Electron-withdrawing | Decreases | Decreases |
| -COOR (ester) | Electron-withdrawing | Decreases | Decreases |
| -CHO and -COOR | Strongly electron-withdrawing | Strongly Decreases | Strongly Decreases |
The Diels-Alder reaction of furans is often a reversible process, and the position of the equilibrium is sensitive to both thermodynamic and kinetic factors.
Thermodynamics: The Diels-Alder reaction involves the loss of aromaticity of the furan ring, which is an energetically unfavorable process. This results in the reaction being less exothermic compared to cycloadditions with non-aromatic dienes. The reaction is also entropically disfavored as two molecules combine to form one. Consequently, the Gibbs free energy of the reaction is often only slightly negative or even positive, leading to an unfavorable equilibrium.
For furans with electron-withdrawing groups, the Diels-Alder reaction is generally less exothermic than for those with electron-donating groups. This means that for this compound, the equilibrium for the cycloaddition is likely to be unfavorable, and the retro-Diels-Alder reaction can be significant, especially at elevated temperatures. Studies have shown that for similar electron-poor furans, the limitations are more thermodynamic than kinetic.
The stereoselectivity of the Diels-Alder reaction with furans can be complex. Typically, the endo adduct is formed faster (kinetic product), but the exo adduct is thermodynamically more stable. Given the reversibility of the reaction, especially at higher temperatures, the thermodynamically favored exo product is often the major isomer isolated.
| Furan Derivative | Activation Energy (Kinetic Barrier) | Reaction Enthalpy (Thermodynamic Favorability) | Product Stability |
|---|---|---|---|
| 2-Methylfuran (Electron-donating) | Lower | More Exothermic | More Stable Adduct |
| Furan | Moderate | Exothermic | Stable Adduct |
| 2-Formylfuran (Electron-withdrawing) | Higher | Less Exothermic | Less Stable Adduct |
Ring-Opening Reactions of Furan
The furan ring can undergo ring-opening reactions under certain conditions, often initiated by oxidation or acid catalysis. For instance, oxidation of furans can lead to the formation of dicarbonyl compounds. In the presence of an alcohol and acid, 2,5-dialkoxy-2,5-dihydrofurans can be formed, which can then be hydrolyzed to yield 1,4-dicarbonyl compounds. Given the presence of the deactivating groups in this compound, the furan ring is somewhat stabilized against acid-catalyzed polymerization, a common side reaction for simple furans. However, strong oxidizing agents or harsh acidic conditions could still lead to the cleavage of the furan ring.
Reactions of the Formyl Group
The formyl group (-CHO) in this compound is a versatile functional group that can undergo a wide range of chemical transformations characteristic of aldehydes. These reactions provide a handle for further functionalization of the molecule.
Common reactions of the formyl group include:
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, yielding Methyl 4-(5-carboxyfuran-2-yl)benzoate, using standard oxidizing agents such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like silver oxide (Ag₂O) (Tollens' reagent).
Reduction: The formyl group can be reduced to a hydroxymethyl group (-CH₂OH) to give Methyl 4-(5-hydroxymethylfuran-2-yl)benzoate. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Care must be taken with LiAlH₄ as it can also reduce the ester group.
Nucleophilic Addition: The carbonyl carbon of the formyl group is electrophilic and susceptible to attack by nucleophiles. This includes the formation of:
Cyanohydrins: Reaction with hydrogen cyanide (HCN) or a cyanide salt.
Acetals: Reaction with alcohols in the presence of an acid catalyst. This is a common method for protecting the aldehyde group during other transformations.
Imines: Condensation with primary amines.
Wittig Reaction: The formyl group can be converted to an alkene by reaction with a phosphonium (B103445) ylide (Wittig reagent). This allows for the extension of the carbon chain at the C5 position of the furan ring.
Cannizzaro Reaction: In the absence of α-hydrogens, aldehydes can undergo a disproportionation reaction in the presence of a strong base to yield a mixture of the corresponding alcohol and carboxylic acid. While the formyl group in this compound lacks α-hydrogens, this reaction is typically efficient for aromatic aldehydes.
The reactivity of the formyl group is largely independent of the substituents on the phenyl ring, although the electronic nature of the furan ring can have a minor influence on the electrophilicity of the carbonyl carbon.
Oxidation Reactions to Carboxylic Acid Derivatives
The formyl group of this compound is susceptible to oxidation to yield the corresponding carboxylic acid, 5-(4-(methoxycarbonyl)phenyl)furan-2-carboxylic acid . This transformation is a key step in the synthesis of various furan-based dicarboxylic acid derivatives, which are valuable in polymer and materials science.
Various oxidizing agents can accomplish this conversion. A common and effective method is the Pinnick oxidation, which utilizes sodium chlorite (B76162) (NaClO₂) in the presence of a phosphate (B84403) buffer and a chlorine scavenger like 2-methyl-2-butene. This method is known for its high selectivity for aldehydes without affecting other sensitive functional groups, such as the ester moiety present in the molecule.
The selective oxidation of furan aldehydes to their corresponding carboxylic acids is a well-established process. For instance, the oxidation of the structurally similar 5-hydroxymethylfurfural (B1680220) (HMF) can be controlled to produce 5-formyl-2-furancarboxylic acid (FFCA) under mild conditions, demonstrating the feasibility of selectively oxidizing the formyl group on the furan ring. taikangreactor.comresearchgate.net Piezocatalytic methods using Pt decorated hydroxyapatite (B223615) have also shown high efficiency in converting HMF to FFCA at room temperature. taikangreactor.com Such methodologies are directly applicable to the oxidation of this compound.
| Product | Oxidizing System | Key Features |
| 5-(4-(methoxycarbonyl)phenyl)furan-2-carboxylic acid | Sodium Chlorite (NaClO₂) / Buffer / Scavenger | High selectivity for aldehydes (Pinnick Oxidation). |
| 5-(4-(methoxycarbonyl)phenyl)furan-2-carboxylic acid | Piezocatalyst (e.g., Pt/HAP) / Ultrasound | Mild, room-temperature conditions. |
Condensation Reactions (e.g., Knoevenagel, Aldol)
The formyl group provides a site for carbon-carbon bond formation through various condensation reactions. The Knoevenagel and Aldol (B89426) condensations are prominent examples, enabling the extension of the carbon skeleton and the synthesis of complex molecules with conjugated systems.
In the Knoevenagel condensation , the aldehyde reacts with active methylene (B1212753) compounds (e.g., malononitrile, ethyl cyanoacetate) in the presence of a basic catalyst like piperidine (B6355638) or an ammonium (B1175870) salt. youtube.com This reaction is a highly efficient method for creating new C=C bonds and typically yields E-alkenes as the major product. youtube.com The reaction involving this compound would lead to the formation of vinyl-substituted furan derivatives, which are precursors to various functional materials and biologically active compounds.
The Aldol condensation involves the reaction of the aldehyde with an enol or enolate ion. For instance, reacting this compound with a ketone like 3,3-Dimethyl-2-butanone in the presence of a base (e.g., NaOH) would produce an α,β-unsaturated ketone, a type of chalcone (B49325) derivative. chemicalbook.com These reactions are fundamental in synthetic organic chemistry for building larger molecular frameworks from simpler precursors.
| Reaction Type | Reactant | Catalyst | Typical Product |
| Knoevenagel | Active Methylene Compound (e.g., Malononitrile) | Base (e.g., Piperidine) | Vinyl-substituted furan derivative |
| Aldol | Ketone (e.g., 3,3-Dimethyl-2-butanone) | Base (e.g., NaOH) | α,β-Unsaturated ketone |
Reductive Amination Reactions
The formyl group is a versatile precursor for the synthesis of amines via reductive amination. This one-pot reaction involves the initial formation of an imine through condensation with a primary or secondary amine, followed by in-situ reduction to the corresponding amine.
This method is a powerful tool for introducing nitrogen-containing functionalities. For instance, the reductive amination of related furanic aldehydes like 5-hydroxymethylfurfural (HMF) and 2,5-diformylfuran (DFF) is well-documented. mdpi.comresearchgate.netnih.govresearchgate.net These reactions are often carried out using a catalyst such as Raney Nickel or copper-based catalysts under a hydrogen atmosphere. mdpi.comresearchgate.netnih.gov Reacting this compound with a primary amine (R-NH₂) under these conditions would yield a secondary amine derivative, Methyl 4-(5-((alkylamino)methyl)furan-2-yl)benzoate .
This two-step, one-pot process is efficient and avoids the isolation of the intermediate imine, providing good to excellent yields of the final amine product. mdpi.com
| Amine Reactant | Catalyst | Reducing Agent | Product Class |
| Primary Amine (R-NH₂) | Raney Ni or CuAlOₓ | Hydrogen (H₂) | Secondary Amine |
| Ammonia (NH₃) | Raney Ni | Hydrogen (H₂) | Primary Amine |
Reactions of the Benzoate Ester Group
The methyl ester functionality on the benzene (B151609) ring offers another site for chemical modification, primarily through reactions that cleave the ester bond or transformations on the aromatic ring itself.
Hydrolysis and Transesterification
The methyl ester group can undergo hydrolysis to the corresponding carboxylic acid, 4-(5-formylfuran-2-yl)benzoic acid . This reaction is typically performed under basic conditions, for example, by refluxing with an aqueous solution of a base like lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH), followed by acidification. libretexts.org This transformation is straightforward and often proceeds with high yield.
Transesterification , the conversion of one ester to another, is also a feasible reaction. For example, reacting this compound with a different alcohol (R'-OH) in the presence of an acid or base catalyst, or with reagents like sodium tetraalkoxyborate, can yield a new ester, Alkyl 4-(5-formylfuran-2-yl)benzoate . researchgate.net This reaction is useful for modifying the properties of the ester group.
| Reaction Type | Reagents | Product |
| Hydrolysis | 1. LiOH or NaOH (aq) 2. HCl (aq) | 4-(5-formylfuran-2-yl)benzoic acid |
| Transesterification | Alcohol (R'-OH), Catalyst (Acid/Base) or NaBH(OR')₄ | Alkyl 4-(5-formylfuran-2-yl)benzoate |
Reactions at the Aryl Ring (e.g., Electrophilic Aromatic Substitution)
The benzene ring of the benzoate group can undergo electrophilic aromatic substitution, such as nitration or halogenation. The outcome of these reactions is directed by the substituents already present on the ring: the methyl ester group (-COOCH₃) and the 2-(5-formylfuran) group.
The methyl ester group is an electron-withdrawing group and a meta-director. Therefore, it deactivates the ring towards electrophilic attack and directs incoming electrophiles to the positions meta to it (the C3 and C5 positions). aiinmr.commnstate.edu Conversely, the furan-2-yl substituent is generally considered an activating group and directs incoming electrophiles to the ortho and para positions.
In the case of nitration , using a mixture of nitric acid and sulfuric acid, a competition arises. youtube.comaiinmr.commnstate.edu The strong deactivating effect of the ester group would favor substitution at the C3 position (meta to the ester and ortho to the furan ring). The directing influence of the furan ring would also favor this position. Therefore, the most likely product of mononitration is Methyl 3-nitro-4-(5-formylfuran-2-yl)benzoate . It is also important to consider the furan ring, which, despite being deactivated by a formyl group, could also be a site for substitution, although the deactivated benzene ring is more likely to react under standard nitrating conditions.
| Reaction | Reagents | Directing Influence | Predicted Major Product |
| Nitration | HNO₃ / H₂SO₄ | -COOCH₃: meta-director-Furan-2-yl: ortho, para-director | Methyl 3-nitro-4-(5-formylfuran-2-yl)benzoate |
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
DFT has become a standard method in quantum chemistry for investigating the electronic structure of molecules. It offers a good balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.
A foundational step in any computational study is to determine the most stable three-dimensional structure of the molecule. For Methyl 4-(5-formylfuran-2-yl)benzoate, this would involve geometry optimization to find the lowest energy conformation. The molecule possesses several rotatable bonds, primarily the C-C bonds connecting the furan (B31954) and benzene (B151609) rings, and the bonds associated with the ester and formyl groups.
A conformational analysis would be necessary to identify the various possible low-energy conformers and determine the global minimum energy structure. This analysis is critical as the conformation can significantly influence the molecule's physical and chemical properties. The planarity between the furan and benzoate (B1203000) rings, for instance, would be a key parameter to investigate as it affects the extent of π-conjugation.
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO energy is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron.
The energy gap between the HOMO and LUMO is a critical parameter for assessing molecular stability; a large gap generally implies high stability and low reactivity. For this compound, a DFT calculation would map the distribution of these orbitals. It is expected that the HOMO and LUMO would be delocalized across the conjugated system of the furan and benzene rings. The electron-withdrawing nature of the formyl and methyl ester groups would also influence the energies and distributions of these orbitals.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Predicted Value | Significance |
| HOMO Energy | Data not available | Indicates electron-donating capability |
| LUMO Energy | Data not available | Indicates electron-accepting capability |
| HOMO-LUMO Gap | Data not available | Relates to chemical stability and reactivity |
Note: This table is illustrative. No published data is available for this specific compound.
DFT calculations can be employed to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, a theoretical NMR spectrum can be generated.
Comparing these predicted shifts with experimental data serves as a powerful method to validate the computed structure. This approach can also aid in the assignment of complex spectra and provide a more detailed understanding of the electronic environment around each atom.
Theoretical calculations are invaluable for mapping out potential reaction pathways. For this compound, this could involve studying its synthesis or its subsequent reactions, such as oxidation of the aldehyde group or nucleophilic addition to the carbonyl carbon.
By locating the transition state structures and calculating their energies, DFT can provide activation energies and detailed mechanistic insights. This knowledge is fundamental for optimizing reaction conditions and predicting the feasibility of chemical transformations.
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects
While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations can model its dynamic behavior over time. An MD simulation of this compound would reveal its conformational flexibility at a given temperature.
Furthermore, MD simulations can explicitly include solvent molecules, allowing for the study of solvent effects on the molecule's conformation and dynamics. This is particularly important for understanding its behavior in solution, which is the environment for most chemical reactions and biological processes.
Quantitative Structure-Activity Relationship (QSAR) Modeling (if applicable to future bioactivity studies)
Should this compound or its derivatives be investigated for biological activity, QSAR modeling would become a relevant tool. QSAR attempts to correlate variations in the chemical structure of a series of compounds with their biological activity using statistical methods.
For a QSAR study, a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated for this compound and related molecules. These descriptors, which can be derived from DFT calculations, would then be used to build a mathematical model that predicts the activity of new, untested compounds. This approach can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates.
Applications and Potential in Materials Science and Polymer Chemistry
Furan-Based Monomers for Polymer Synthesis
Furan-based monomers, primarily derived from renewable resources like 5-hydroxymethylfurfural (B1680220) (HMF), are at the forefront of research for developing sustainable alternatives to petroleum-based polymers. acs.orgsciengine.com These monomers, including 2,5-furandicarboxylic acid (FDCA), 2,5-bis(hydroxymethyl)furan (BHMF), and their derivatives, are being explored for the synthesis of a wide range of polymers with competitive or even superior properties compared to their fossil-based counterparts. acs.orgresearchgate.net
The rigid structure of the furan (B31954) ring, when incorporated into a polymer backbone, can impart high thermal and mechanical stability, making furan-based polymers suitable for high-performance applications. d-nb.info Polyesters and polyamides derived from furan monomers are of particular interest. For instance, poly(ethylene furanoate) (PEF), synthesized from a derivative of FDCA, exhibits better gas barrier properties than its petroleum-based analog, poly(ethylene terephthalate) (PET). d-nb.info
Methyl 4-(5-formylfuran-2-yl)benzoate, with its furan and benzoate (B1203000) moieties, could contribute to the synthesis of high-performance polymers. The aldehyde group can be oxidized to a carboxylic acid, creating a furan-dicarboxylic acid derivative suitable for polycondensation reactions with diols to form polyesters. Alternatively, the aldehyde can be reduced to a hydroxyl group, yielding a hydroxy-ester that can also be used in polyester (B1180765) synthesis. This versatility allows for the creation of polymers with tailored properties.
The development of bio-based polycarbonates and polyesters is a significant area of sustainable polymer chemistry. Furan-based monomers are key candidates for this purpose. acs.orgrsc.org For example, BHMF has been investigated for the synthesis of furan-based polycarbonates, which are noted for their potential high thermal stability and rigidity. rsc.orgacs.org Similarly, a variety of furan-based polyesters have been synthesized through both chemical and enzymatic polymerization routes, demonstrating the versatility of furan chemistry. d-nb.infomagtech.com.cn
This compound can serve as a precursor for monomers used in the synthesis of both bio-based polycarbonates and polyesters. Through chemical modification of its functional groups, it can be converted into diols or diacids. For instance, reduction of both the aldehyde and the ester would yield a diol, which can then be reacted with phosgene (B1210022) or its equivalents to produce polycarbonates. The synthesis of polyesters can be achieved by reacting the corresponding diacid (from oxidation of the aldehyde) with diols, or by transesterification of the methyl ester with diols. magtech.com.cn
Table 1: Potential Polymerization Pathways for this compound Derivatives
| Derivative of this compound | Co-monomer | Resulting Polymer |
| 4-(5-carboxyfuran-2-yl)benzoic acid | Diol (e.g., ethylene (B1197577) glycol) | Polyester |
| Methyl 4-(5-(hydroxymethyl)furan-2-yl)benzoate | Diacid (e.g., adipic acid) | Polyester |
| 4-(5-(hydroxymethyl)furan-2-yl)benzyl alcohol | Diisocyanate or Phosgene | Polyurethane or Polycarbonate |
Co-polymerization is a powerful strategy to tailor the properties of materials. By combining different monomers, it is possible to achieve a desired balance of properties such as flexibility, thermal stability, and biodegradability. rsc.org Furan-based co-polyesters have been synthesized by incorporating various aliphatic or aromatic co-monomers, leading to materials with a wide range of properties suitable for applications like food packaging. core.ac.uk For instance, co-polymerization of furan-based monomers with diols of varying chain lengths allows for the tuning of the resulting polymer's thermal and mechanical characteristics. d-nb.info
The structure of this compound makes it an interesting candidate for co-polymerization. After conversion to a suitable monomer (e.g., a diacid or diol), it could be co-polymerized with other bio-based or conventional monomers to create novel co-polymers. The rigid furan-benzoate structure would likely enhance the thermal stability and mechanical strength of the resulting co-polymer, while the co-monomer could be chosen to introduce flexibility or other desired functionalities. rsc.org
Role in Conjugated Polymers and Organic Electronic Materials
Conjugated polymers, characterized by alternating single and double bonds along the polymer backbone, are essential materials in the field of organic electronics. Furan is a heterocyclic aromatic compound that can be used as a building block for conjugated polymers. The synthesis of furan-based conjugated polymers is an active area of research, with potential applications in organic photovoltaics, light-emitting diodes, and sensors. rsc.org
The aldehyde group in this compound can participate in various condensation reactions, such as Knoevenagel or Wittig reactions, to extend the conjugated system. This makes the compound a potential starting material for the synthesis of novel conjugated monomers. These monomers could then be polymerized to create polymers with tailored electronic and optical properties. The presence of the benzoate group could also influence the solubility and processing characteristics of the resulting polymers.
Intermediates for Specialty Chemicals and Advanced Materials
Beyond direct use in polymerization, this compound can serve as a valuable intermediate in the synthesis of more complex specialty chemicals and advanced materials. matrix-fine-chemicals.com Its functional groups can be selectively modified to introduce a variety of other functionalities, opening up a wide range of chemical transformations. For example, the aldehyde group can be converted into an oxime, imine, or a cyano group, each leading to a different class of compounds with unique properties.
The bifunctional nature of this compound, combined with the rigidity of the furan-aromatic core, makes it a promising platform for creating molecules with specific functions. These could include liquid crystals, components of metal-organic frameworks (MOFs), or bioactive molecules. The analogous compound, methyl-2-formyl benzoate, is known as a precursor for various pharmaceutically active compounds. unimas.myresearchgate.net
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Routes
Future research will undoubtedly focus on developing more sustainable and efficient methods for the synthesis of Methyl 4-(5-formylfuran-2-yl)benzoate and its derivatives. A key area of interest is the utilization of biomass as a starting point. Furan-2-carbaldehyde (furfural), readily obtained from the dehydration of C5 sugars from lignocellulosic biomass, is a prime precursor. nih.govfrontiersin.org The challenge lies in efficiently coupling this bio-derived aldehyde with a benzoate (B1203000) synthon.
One promising avenue is the direct C-H arylation of furan-2-carbaldehyde with a suitable benzoic acid derivative. This approach, which avoids the pre-functionalization often required in traditional cross-coupling reactions, is a cornerstone of green chemistry. acs.org Research into novel catalytic systems, potentially using earth-abundant metals, could make this a more economically viable and environmentally benign process.
Another sustainable strategy involves the enzymatic or chemo-catalytic oxidation of 5-(hydroxymethyl)furfural (HMF), another key biomass-derived platform chemical. mdpi.com The selective oxidation of HMF to 5-formyl-2-furoic acid, followed by esterification, presents a potential route. nih.gov A one-pot synthesis of 2,5-furandicarboxylic acid dimethyl ester (FDME) from galactaric acid has been demonstrated, showcasing the potential of integrated catalytic processes. rsc.org
| Precursor | Synthetic Strategy | Sustainability Aspect |
| Furan-2-carbaldehyde (from C5 sugars) | Palladium-catalyzed direct C-H arylation with a methyl benzoate derivative. | Atom economy, reduced waste from pre-functionalization. acs.org |
| 5-(Hydroxymethyl)furfural (HMF) (from C6 sugars) | Selective oxidation to 5-formyl-2-furoic acid followed by esterification. | Utilization of a key bio-derived platform chemical. mdpi.comnih.gov |
| Galactaric Acid (from biomass) | Integrated catalytic conversion to furan (B31954) derivatives. | Use of renewable feedstocks and potentially greener reaction conditions. rsc.org |
Exploration of Advanced Catalytic Transformations
The functional groups of this compound offer multiple handles for advanced catalytic transformations. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for further functionalizing the furan or benzoate rings. nih.govnih.govyoutube.comyoutube.com These reactions would allow for the introduction of a wide array of substituents, leading to a diverse library of novel compounds with potentially interesting biological or material properties. For instance, coupling with aryl boronic acids (Suzuki coupling) could yield more complex bi-aryl structures. numberanalytics.com
Organocatalysis also presents a fertile ground for future research. acs.orgthieme-connect.com The aldehyde group is particularly amenable to organocatalytic transformations, such as asymmetric aldol (B89426) additions or Michael additions, to introduce new stereocenters and build molecular complexity. This could be a key strategy for the synthesis of chiral derivatives with potential applications in asymmetric synthesis or as chiral ligands.
| Catalytic Method | Target Functional Group | Potential Outcome |
| Palladium-catalyzed Cross-Coupling (e.g., Suzuki, Heck) | Furan or Benzoate Ring | Synthesis of complex aryl-furan structures. acs.orgnih.govnih.govyoutube.com |
| Organocatalysis (e.g., Asymmetric Aldol Addition) | Aldehyde Group | Introduction of chirality and new functional groups. acs.orgthieme-connect.com |
| Chemo-selective Hydrogenation/Oxidation | Aldehyde/Ester Groups | Selective modification to alcohols, carboxylic acids, or other functionalities. |
Integration with Flow Chemistry and Automation for Scalable Synthesis
To realize the full industrial potential of this compound and its derivatives, scalable and efficient manufacturing processes are essential. Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater control over reaction parameters. Future research should explore the translation of optimized batch syntheses of this compound into continuous flow processes. This would not only facilitate larger-scale production but could also enable access to reaction conditions that are difficult to achieve in batch, potentially leading to higher yields and purities.
The integration of flow chemistry with automated reaction optimization platforms, using techniques like design of experiments (DoE), could rapidly identify the ideal conditions for the synthesis of this compound. This automated approach can screen a wide range of variables, such as temperature, pressure, catalyst loading, and residence time, to maximize efficiency and minimize waste.
Deeper Understanding of Structure-Reactivity Relationships through Computational and Experimental Synergy
A synergistic approach combining computational modeling and experimental studies will be crucial for unlocking the full potential of this compound. Computational chemistry can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of the molecule. ajchem-b.com For example, density functional theory (DFT) calculations can be used to predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of new reactions.
Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate the structural features of a series of derivatives with their biological activity or material properties. nih.govnih.gov This can help in the rational design of new compounds with enhanced performance. For instance, by systematically modifying the substituents on the furan or benzoate rings and evaluating their effects, predictive models can be built to guide future synthetic efforts. Experimental validation of these computational predictions will be essential to refine the models and deepen the understanding of the underlying structure-reactivity relationships.
| Research Area | Methodology | Potential Insights |
| Computational Chemistry | Density Functional Theory (DFT) | Prediction of reactivity, spectroscopic properties, and reaction mechanisms. ajchem-b.com |
| QSAR Studies | Statistical Modeling | Correlation of molecular structure with biological activity or material properties. nih.govnih.gov |
| Spectroscopic Analysis | NMR, IR, Mass Spectrometry | Elucidation of molecular structure and conformation. |
| Kinetic Studies | Experimental Monitoring | Determination of reaction rates and mechanistic pathways. |
Q & A
Basic Research Question
- 1H NMR : A singlet at δ 9.6–9.7 ppm confirms the formyl proton. Aromatic protons in the benzoate and furan rings appear as doublets (δ 7.6–8.2 ppm). The methyl ester group shows a singlet at δ 3.8–3.9 ppm .
- 13C NMR : The formyl carbon resonates at δ 190–192 ppm, while the ester carbonyl appears at δ 168–170 ppm.
- HRMS : Exact mass ([M+H]+) should match the theoretical molecular weight (230.22 g/mol) within 3 ppm error .
Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions.
What is the mechanistic basis for the cholinesterase inhibitory activity of this compound derivatives?
Advanced Research Question
Derivatives like (5-formylfuran-2-yl)methyl benzoates exhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition via hydrogen bonding between the formyl group and catalytic triad residues (e.g., Ser203 in AChE). Molecular docking studies (PDB: 1EVE) show binding free energies correlate with experimental IC50 values .
Q. Experimental Design :
- Synthesize derivatives with varied substituents.
- Correlate Hammett σ values with IC50 data.
- Validate via QSAR (quantitative structure-activity relationship) modeling.
What analytical methods ensure purity and stability of this compound during storage?
Basic Research Question
- HPLC : Use a C18 column (mobile phase: acetonitrile/water) to monitor degradation products.
- GC-MS : Detect volatile impurities (e.g., residual solvents).
- Stability : Store at -20°C in amber vials under inert gas to prevent formyl group oxidation .
Advanced Tip : Conduct accelerated stability studies (40°C/75% RH for 6 months) to predict shelf life.
How can computational chemistry resolve contradictions in experimental inhibition data?
Advanced Research Question
Discrepancies between in vitro and in silico results may arise from solvation effects or protein flexibility. For example, molecular dynamics simulations (100 ns) can assess binding mode stability, while MM-PBSA calculations refine free energy estimates .
Case Study : A docking-predicted IC50 of 5 µM may deviate from experimental 8 µM due to unaccounted entropic penalties.
What synthetic strategies mitigate challenges in scaling up this compound production?
Advanced Research Question
- Continuous Flow Reactors : Improve heat/mass transfer for exothermic reactions.
- Catalyst Recycling : Immobilize DCC on silica to reduce waste .
- Process Analytical Technology (PAT) : Use inline FTIR to monitor reaction progress in real time .
How does crystallography validate the molecular conformation of this compound?
Advanced Research Question
Single-crystal X-ray diffraction (SHELXL refinement) confirms dihedral angles between the benzoate and furan rings (~15–25°), impacting π-π stacking in enzyme binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
